

Comparative Kinase Selectivity Profile of N-phenyl-1H-imidazole-5-carboxamide Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-phenyl-1H-imidazole-5-carboxamide*

Cat. No.: B079331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of compounds structurally related to **N-phenyl-1H-imidazole-5-carboxamide**. Due to the limited publicly available kinase screening data for the exact parent compound, this guide focuses on well-characterized analogues to offer insights into the potential biological activities and target landscape of this chemical scaffold. The data presented herein is derived from peer-reviewed research and is intended to aid in the evaluation and development of imidazole-based kinase inhibitors.

Kinase Inhibition Data Summary

The following tables summarize the kinase inhibition data for two representative **N-phenyl-1H-imidazole-5-carboxamide** analogues: a 2,4-1H-imidazole carboxamide derivative (herein referred to as Imidazole 22) and a phenylacetamide-1H-imidazol-5-one variant (KIM-161).

Table 1: Selectivity Profile of Imidazole 22 Against a Panel of 468 Kinases

Primary Target	Kd (nM)	Other Kinases Inhibited >65% at 10 μM
TAK1	55	ABL1(H369P), EIF2AK1, TNK2, YANK1

Data sourced from a screen of 453 human and 403 wildtype kinases.[\[1\]](#)

Table 2: Kinase Downregulation Profile of KIM-161

Primary Affected Kinase Families	Other Downregulated Kinase Signals
BRK family (SRM, FRK), FLT family (VEGFRs), JAK family	ERK1/2, GSK-3 α / β , HSP27, STAT2, AMPK α 1

Data based on phosphokinase profiling in HL60 cells.[\[2\]](#)[\[3\]](#)

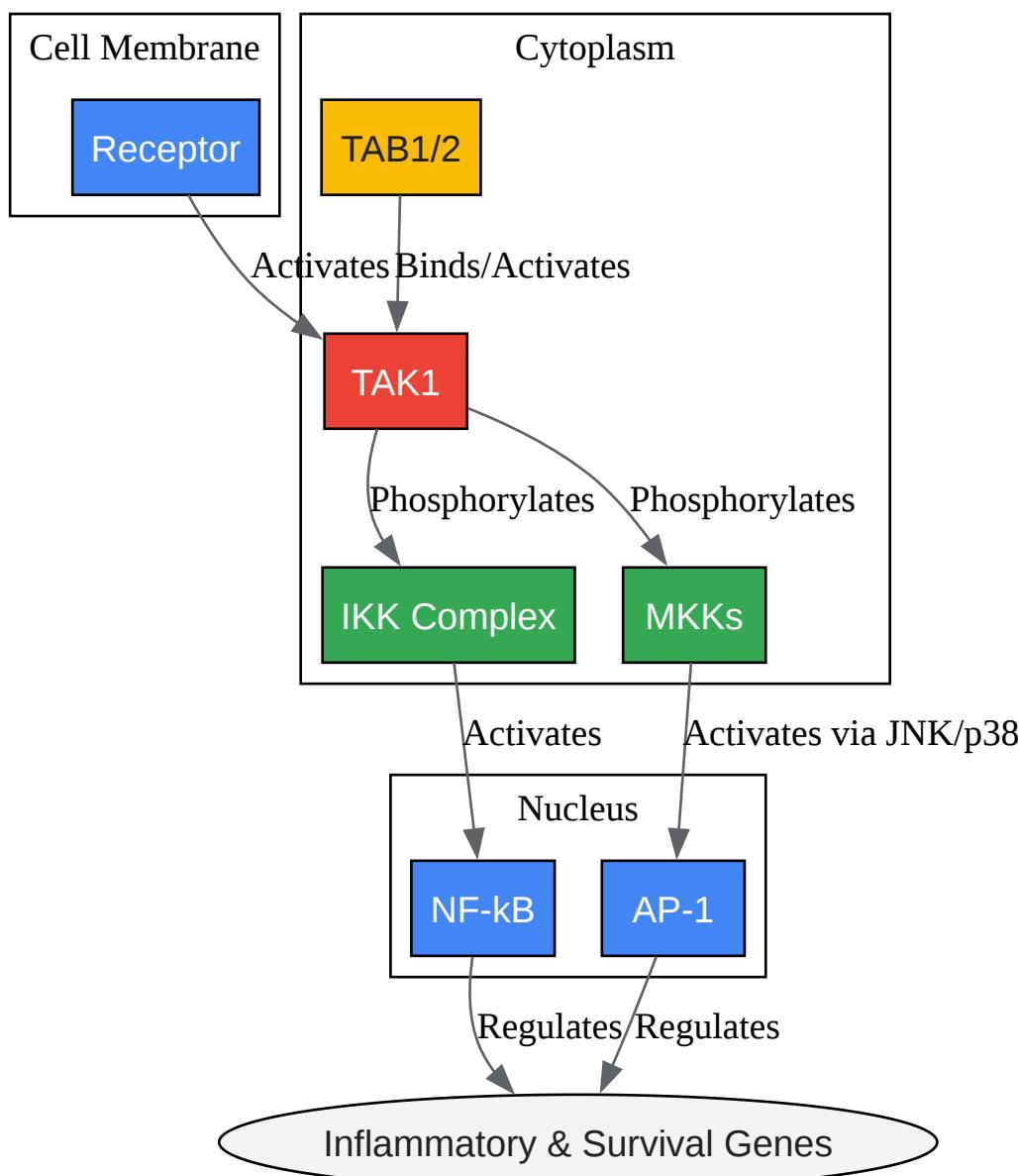
Experimental Protocols

The data presented in this guide were generated using established methodologies for kinase selectivity profiling. Below are outlines of typical experimental protocols.

Biochemical Kinase Inhibition Assay (e.g., KINOMEscan™)

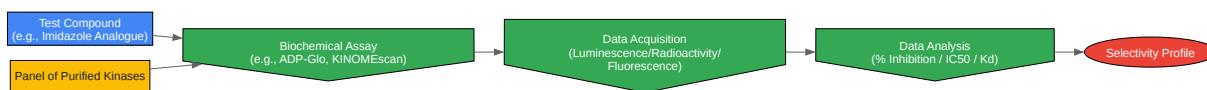
This method is a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a kinase.

- Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an ATP-competitive ligand.
- Incubation: The amount of kinase captured on the solid support is determined by the amount of test compound that prevents the binding of the ligand.
- Quantification: The amount of bound kinase is measured, typically using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.[\[1\]](#)


Cellular Phosphokinase Profiling

This method assesses the effect of a compound on the phosphorylation status of a wide array of intracellular kinases and their substrates.

- Cell Treatment: Cancer cell lines (e.g., HL60) are treated with the test compound or a vehicle control for a specified period.
- Lysis: The cells are lysed to extract proteins.
- Kinase Assay: The cell lysates are incubated on a chip (e.g., PamChip®) that is pre-spotted with peptides corresponding to the substrates of various kinases.
- Detection: The phosphorylation of the peptide substrates is detected using fluorescently labeled anti-phospho-antibodies.
- Data Analysis: The signal intensity for each peptide is quantified, and changes in phosphorylation between the compound-treated and control samples are calculated to determine which kinase signaling pathways are modulated.[\[2\]](#)[\[3\]](#)


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway and a general workflow for kinase selectivity profiling.

[Click to download full resolution via product page](#)

Caption: Simplified TAK1 signaling pathway.

[Click to download full resolution via product page](#)

Caption: General workflow for kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Kinase Selectivity Profile of N-phenyl-1H-imidazole-5-carboxamide Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079331#selectivity-profile-of-n-phenyl-1h-imidazole-5-carboxamide-against-a-panel-of-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com